2-Hydroxypyrimidine hydrochloride

Description

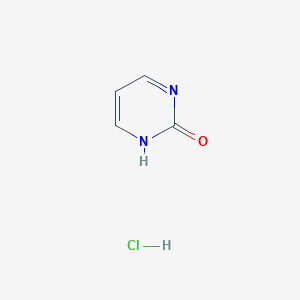

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O.ClH/c7-4-5-2-1-3-6-4;/h1-3H,(H,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJINJSFYTZPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068091 | |

| Record name | Pyrimidine-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | 2-Hydroxypyrimidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38353-09-2 | |

| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38353-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038353092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypyrimidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxypyrimidine hydrochloride chemical structure and properties

An In-Depth Technical Guide to 2-Hydroxypyrimidine Hydrochloride for Advanced Research

Introduction: The Versatility of a Core Heterocycle

This compound is a pivotal chemical intermediate, valued by researchers and drug development professionals for its role as a versatile building block in organic and medicinal chemistry.[1][2] As a pyrimidine derivative, it belongs to a class of nitrogen-containing heterocycles that are fundamental components of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][3] This inherent biological relevance makes the pyrimidine scaffold a privileged structure in the design of novel therapeutic agents.[3][4]

This compound exists in a tautomeric equilibrium between the aromatic alcohol form (2-hydroxypyrimidine) and the amide form (2(1H)-pyrimidinone or 2-pyrimidone). The hydrochloride salt enhances its stability and handling characteristics for laboratory use. Its utility is prominently highlighted in the synthesis of complex molecules, including potent antiviral agents.[5][6][7] This guide provides an in-depth exploration of its chemical structure, properties, synthesis, and applications, offering a technical resource for scientists leveraging this compound in their research endeavors.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physical characteristics of this compound is essential for its effective application in synthesis and experimental design.

Molecular Structure and Tautomerism

The compound's formal name is pyrimidin-2-ol hydrochloride, but it is more commonly known by its tautomeric equivalent, 2(1H)-pyrimidinone hydrochloride.[5][8] The presence of the hydrochloride salt protonates one of the ring nitrogens, stabilizing the structure.

The tautomeric relationship between the enol (hydroxypyrimidine) and keto (pyrimidinone) forms is a key feature, influencing its reactivity. The keto form is generally more stable and is the predominant tautomer.

Caption: Tautomeric equilibrium and hydrochloride salt structure.

Physicochemical Properties

The physical and chemical properties dictate the compound's handling, storage, and reaction conditions. It is characterized as a light yellow to beige crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][7][8]

| Property | Value | References |

| Appearance | Light yellow to beige crystalline solid | [5][7] |

| Melting Point | 200-205 °C (decomposes) | [5][6][8][10] |

| Solubility | Slightly soluble in DMSO and Methanol | [5][7][8] |

| Water Solubility | Almost transparent | [5][7][8] |

| Storage Temperature | Store below +30°C in an inert atmosphere | [5][7][8] |

| Sensitivity | Hygroscopic | [5][7][8] |

| Density | ~1.28 - 1.47 g/cm³ | [5][8] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available through various chemical databases and suppliers.[11][12][13]

-

¹H NMR : The proton NMR spectrum is a key tool for structural elucidation. The spectrum for the free base (2-Hydroxypyrimidine) would show distinct signals for the protons on the pyrimidine ring.[12] The hydrochloride salt will exhibit shifts in these signals due to the influence of the protonated nitrogen.[11]

-

IR Spectroscopy : Infrared spectroscopy helps identify functional groups. Key absorptions would include N-H stretching, C=O stretching (from the predominant keto tautomer), and C=C/C=N stretching from the aromatic ring system.

-

Mass Spectrometry : This technique confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base (C₄H₄N₂O) and fragmentation patterns characteristic of the pyrimidine ring.

Synthesis and Reactivity

The synthesis of this compound is well-established, providing a reliable source of this key intermediate for further chemical elaboration.

Synthetic Pathway

A common and efficient method for preparing this compound involves the condensation of urea with a malonaldehyde equivalent, followed by treatment with hydrochloric acid.[1] One patented method describes a process using urea, methanol, and a propanedial precursor.[1] The reaction proceeds via a cyclocondensation mechanism to form the pyrimidine ring.

Caption: General synthetic workflow for this compound.

Reactivity and Role as a Building Block

The reactivity of this compound is centered around the pyrimidine ring and its functional groups. The hydroxyl/keto group can be a site for O-alkylation or O-acylation, while the ring nitrogens and carbons can participate in various substitution and coupling reactions. This versatility makes it an indispensable precursor for constructing more complex heterocyclic systems.

Applications in Drug Discovery and Development

The pyrimidine core is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs for diverse therapeutic areas.[3][4]

Antiviral Drug Synthesis

A significant application of this compound is as a reagent in the synthesis of antiviral compounds.[5][6] It is notably used in the preparation of BI 207524, an indole diamide inhibitor of the NS5B polymerase enzyme, which is critical for the replication of the hepatitis C virus (HCV).[5][6][7] The pyrimidine moiety in these molecules often plays a crucial role in binding to the target enzyme or receptor.

Broader Medicinal Chemistry Applications

Beyond specific antiviral agents, pyrimidine derivatives are integral to the development of drugs across multiple fields:

-

Anticancer Agents : Many kinase inhibitors used in oncology feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to block the enzyme's active site.[14]

-

Agrochemicals : The pyrimidine structure is also found in various herbicides and fungicides, highlighting its broad biological activity.[14]

-

Biochemical Research : It serves as a valuable tool for probing enzyme activities and studying metabolic pathways involving nucleobases.[1][14]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazards : The compound is classified as a skin and eye irritant and may cause respiratory irritation.[15][16][17]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.[15][18] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[16][18]

-

Handling : Avoid contact with skin and eyes and prevent dust formation.[17][18] It is hygroscopic and should be handled in a dry environment.[7][8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[15][18]

-

First Aid : In case of contact, wash the affected skin with plenty of soap and water.[17] For eye contact, rinse cautiously with water for several minutes.[17] If inhaled, move the person to fresh air.[15] Seek medical attention if irritation persists.[15][17]

Experimental Methodologies

The following protocols provide standardized procedures for the synthesis and analysis of this compound, designed to ensure reproducibility and safety.

Protocol 1: Synthesis of this compound

This protocol is adapted from published synthetic methods.[1] All operations should be performed in a fume hood.

-

Reaction Setup : In an appropriate reactor equipped with a reflux condenser and stirrer, add urea, methanol, and malonaldehyde bis(dimethyl acetal).

-

Initial Mixing : Stir the mixture and cool to approximately 10-25°C.

-

Acidification : While maintaining a low temperature (around 10°C), carefully introduce anhydrous hydrogen chloride gas into the solution until saturation.

-

Cyclocondensation : Slowly heat the reaction mixture to 180-240°C and maintain this temperature for 4-5 hours to drive the ring-closing reaction.

-

Isolation : Cool the reaction mixture to 0°C to precipitate the product.

-

Purification : Collect the solid product by filtration. Wash the crude product with a cold solvent (e.g., cold methanol or diethyl ether) to remove impurities.

-

Drying : Dry the purified solid under vacuum at 50-70°C to obtain this compound.

Protocol 2: Workflow for Quality Control and Structural Verification

Confirming the identity and purity of the synthesized product is a critical final step.

Caption: Analytical workflow for structural and purity verification.

-

Melting Point Determination : Measure the melting point of the dried product and compare it to the literature value (200-205 °C with decomposition).[5] A sharp melting range close to the reference value indicates high purity.

-

FT-IR Analysis : Acquire an infrared spectrum. Confirm the presence of key functional groups: a strong C=O stretch (around 1650-1700 cm⁻¹) and N-H stretches (around 3100-3300 cm⁻¹).

-

NMR Spectroscopy : Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number of carbon signals, should be consistent with the expected structure of this compound.[11]

-

Mass Spectrometry : Obtain a mass spectrum to confirm the molecular weight. The spectrum should show an ion corresponding to the mass of the free base (C₄H₄N₂O, MW ≈ 96.09 g/mol ).[19]

-

Purity Analysis (Optional) : For applications requiring high purity, use High-Performance Liquid Chromatography (HPLC) to quantify the purity of the sample.[5]

References

- This compound. (n.d.). LookChem.

- SAFETY DATA SHEET - this compound. (n.d.). Fisher Scientific.

- Unlock the Potential of 4,6-Dimethyl-2-hydroxypyrimidine in Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). Seven Chongqing Chemdad Co., Ltd.

- This compound, 98%. (n.d.). Fisher Scientific.

- Spectral Information. (2017, August 31). PubChem.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Calgary.

- Determine Structure with Combined Spectra. (2023, January 29). Chemistry LibreTexts.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 38353-09-2 [chemicalbook.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 38353-09-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 2-羟基嘧啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound(38353-09-2) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Hydroxypyrimidine(557-01-7) 1H NMR [m.chemicalbook.com]

- 13. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.ca [fishersci.ca]

- 17. fishersci.fi [fishersci.fi]

- 18. chemicalbook.com [chemicalbook.com]

- 19. 2-Hydroxypyrimidine | 557-01-7 [chemicalbook.com]

An In-depth Technical Guide to 2-Hydroxypyrimidine Hydrochloride (CAS: 38353-09-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Hydroxypyrimidine hydrochloride, a versatile heterocyclic building block crucial in modern medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to empower researchers in leveraging this compound's full potential.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS number 38353-09-2, is the hydrochloride salt of 2-hydroxypyrimidine.[1][2][3] The presence of the hydrochloride salt enhances its stability and solubility in certain solvents, making it a convenient form for storage and handling in a laboratory setting.

Structural and Chemical Identity

The core of this molecule is the pyrimidine ring, a diazine existing as a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. The hydroxyl group at the C2 position is the key to its reactivity and its significance in chemical synthesis.

Molecular Formula: C₄H₄N₂O · HCl[2]

Molecular Weight: 132.55 g/mol [2]

Synonyms: 2-Pyrimidinol hydrochloride, 2(1H)-Pyrimidinone hydrochloride[2][3]

Tautomerism: A Critical Consideration

A pivotal characteristic of 2-hydroxypyrimidine is its existence in a tautomeric equilibrium between the hydroxy (enol) form and the pyrimidinone (keto) form. This equilibrium is influenced by factors such as the solvent, pH, and temperature. In most solvents, the equilibrium favors the pyrimidin-2(1H)-one form.[4] This dynamic is crucial as it dictates the molecule's reactivity, acting as either a nucleophile at the nitrogen or oxygen atoms.

Caption: Tautomeric equilibrium of 2-hydroxypyrimidine.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection and reaction temperature considerations.

| Property | Value | Source(s) |

| Appearance | Light yellow to beige crystalline solid | [1] |

| Melting Point | 200-205 °C (decomposition) | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Water Solubility | Almost transparent | [1] |

| Storage Temperature | Below +30°C | [1] |

| Sensitivity | Hygroscopic | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of urea with a malondialdehyde equivalent. One common precursor is 1,1,3,3-tetramethoxypropane, which generates malondialdehyde in situ under acidic conditions.[5][6]

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol describes a common laboratory-scale synthesis. The causality behind using a methanolic HCl solution is twofold: it provides the acidic medium necessary for the hydrolysis of the acetal and serves as the source of the hydrochloride salt for the final product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine urea (1.0 equivalent) and 1,1,3,3-tetramethoxypropane (1.0 equivalent) in methanol.

-

Acidification: Cool the mixture in an ice bath and slowly add a solution of hydrochloric acid in methanol. The amount of HCl should be sufficient to catalyze the reaction and form the hydrochloride salt of the product.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization. Collect the resulting solid by vacuum filtration. Wash the solid with cold methanol or diethyl ether to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the product under vacuum to yield this compound as a crystalline solid.[5] The product can be further purified by recrystallization from ethanol.[7]

Spectroscopic and Analytical Characterization

Confident identification and purity assessment are paramount. The following sections outline the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyrimidine ring and the labile proton of the hydroxyl/amide group. A representative spectrum would show a triplet for the proton at the 5-position and a doublet for the protons at the 4- and 6-positions. The broad singlet for the N-H/O-H proton is also expected.

-

δ ~8.84 ppm (d, 2H, H4/H6)

-

δ ~6.90 ppm (t, 1H, H5)

-

δ ~12.0 ppm (br s, 1H, OH/NH)[1]

-

-

¹³C NMR (DMSO-d₆): The carbon NMR would display three signals for the three distinct carbon environments in the pyrimidine ring.

-

δ ~160 ppm (C2)

-

δ ~155 ppm (C4/C6)

-

δ ~115 ppm (C5)

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key vibrational modes to expect include:

-

~3400-3000 cm⁻¹: Broad absorption due to O-H and N-H stretching, indicative of the tautomeric forms and hydrogen bonding.

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~1650-1700 cm⁻¹: A strong C=O stretching band from the pyrimidinone tautomer.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (2-hydroxypyrimidine, M.W. 96.09). The fragmentation pattern would be characterized by the loss of small neutral molecules like CO and HCN, which is typical for pyrimidine-based structures.[8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating reversed-phase HPLC method is essential for determining the purity of this compound and for monitoring its stability. While a specific validated method is not publicly available, a typical method would be developed as follows:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH 4.0) and an organic modifier like acetonitrile or methanol.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance (e.g., ~275 nm).[7]

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7][10]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its tautomeric nature and the electron-deficient character of the pyrimidine ring.

Nucleophilic and Electrophilic Reactions

Due to its tautomerism, 2-hydroxypyrimidine can react with electrophiles at either the nitrogen or oxygen atoms, leading to N-alkylation or O-alkylation products, respectively. The reaction outcome is often controlled by the choice of base, solvent, and electrophile.[11][12]

-

O-Alkylation: Generally favored under conditions that promote the formation of the oxygen anion.

-

N-Alkylation: Can occur under various conditions, and is often a competing reaction.

The hydroxyl group can also be converted to a better leaving group, such as a chlorine atom, to facilitate nucleophilic substitution reactions at the C2 position.

Conversion to 2-Chloropyrimidine

A key transformation is the conversion of this compound to 2-chloropyrimidine. This is a crucial step for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups at the 2-position.

Protocol for Chlorination:

-

In a flask equipped with a reflux condenser and a gas trap, suspend this compound in phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

-

Heat the mixture to reflux for several hours.

-

After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.

-

The aqueous solution is then neutralized with a base (e.g., sodium carbonate) and the product is extracted with an organic solvent like diethyl ether or dichloromethane.[13]

Role in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of a variety of compounds with therapeutic potential. Its pyrimidine core is a common pharmacophore in many drugs.[2][14]

A notable example is its use in the synthesis of BI 207524, an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[3] In this context, the 2-hydroxypyrimidine moiety serves as a scaffold for the attachment of other functional groups that are critical for binding to the enzyme's active site.

Stability, Storage, and Safety

Stability Profile and Forced Degradation

This compound is stable under recommended storage conditions.[15] However, it is hygroscopic and should be protected from moisture.[1]

Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.[5][16] Based on its structure, the likely degradation pathways under stress conditions (acid, base, oxidation, heat, light) include:

-

Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, especially at elevated temperatures.

-

Oxidation: The electron-rich pyrimidine ring may be susceptible to oxidation.

-

Thermal Degradation: Decomposition is observed at its melting point.[1]

A systematic forced degradation study would involve subjecting the compound to conditions such as 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (e.g., 80°C), and photolytic stress, followed by analysis using a validated HPLC method to quantify the parent compound and detect any degradation products.[5][16]

Handling and Storage

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust.[15]

Conclusion

This compound is a foundational building block in contemporary drug discovery and organic synthesis. Its rich chemistry, governed by its tautomeric equilibrium, provides a versatile platform for the synthesis of a wide array of complex molecules, particularly those with therapeutic applications. A thorough understanding of its synthesis, characterization, reactivity, and stability, as outlined in this guide, is essential for its effective utilization in research and development.

References

- Organic Syntheses Procedure. 2-Chloropyrimidine.

- LookChem. This compound.

- Science.gov. stability-indicating hplc method: Topics by Science.gov.

- MedCrave online. Forced Degradation Studies. Published December 14, 2016.

- Google Patents. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.

- ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table.

- The Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600.

- Google Patents. CN104761505A - Preparation method for chloropyrimidine compound.

- ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table.

- Wiley Online Library. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Published September 2022.

- Google Patents. CN102079725B - Method for preparing 2-chloropyrimidine.

- Wiley Online Library. Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H). Published 2017.

- Patsnap Synapse. What is the role of pharmacophore in drug design?. Published May 21, 2025.

- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- SpringerLink. Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Published November 11, 2014.

- Chemistry LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- Patsnap Synapse. How does pharmacophore work?. Published May 21, 2025.

- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Published January 29, 2023.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.

- LookChem. This compound.

- Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.

- Oregon State University. 13C NMR Chemical Shifts.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Published August 29, 2023.

- Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Published January 2014.

- Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.

- PubMed. Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. Published April 7, 2016.

- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review. Published November 30, 2022.

- National Institutes of Health. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Published February 10, 2021.

- National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).

- National Institutes of Health. Drug Design by Pharmacophore and Virtual Screening Approach. Published May 23, 2022.

- Asian Journal of Pharmaceutical Analysis. Stability Indicating HPLC Method Development and Validation for Thalidomide and its Impurity Determination.

- Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.. Published November 8, 2022.

- ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.

- ResearchTrentz. Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid. Published December 19, 2021.

- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC.

Sources

- 1. This compound(38353-09-2) 1H NMR spectrum [chemicalbook.com]

- 2. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 3. lookchem.com [lookchem.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. whitman.edu [whitman.edu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. How does pharmacophore work? [synapse.patsnap.com]

- 15. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 16. ijrpp.com [ijrpp.com]

Synthesis of 2-Hydroxypyrimidine hydrochloride from urea

An In-depth Technical Guide to the Synthesis of 2-Hydroxypyrimidine Hydrochloride from Urea

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of this compound, a pivotal intermediate in pharmaceutical development and organic synthesis. We will delve into the underlying chemical principles, present a detailed and validated experimental protocol, and outline the necessary safety and analytical procedures. This document is structured to serve as a practical reference for laboratory professionals, emphasizing the causality behind experimental choices to ensure both successful synthesis and a thorough understanding of the process.

Introduction and Strategic Importance

2-Hydroxypyrimidine, which exists in tautomeric equilibrium with pyrimidin-2(1H)-one, is a fundamental heterocyclic scaffold.[1] Its hydrochloride salt is a stable, crystalline solid, making it a convenient form for storage and handling.[2][3] The significance of this compound lies in its role as a versatile building block for more complex molecules. Notably, it is a key reagent in the synthesis of advanced pharmaceutical agents, including BI 207524, an indole diamide inhibitor of the NS5B polymerase, developed for the potential treatment of chronic hepatitis C virus (HCV) infection.[2][3][4][5]

The chemical synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry. While biological systems construct pyrimidine nucleotides through intricate de novo pathways starting from precursors like carbamoyl phosphate and aspartate, laboratory synthesis offers a more direct and scalable route to the core structure.[6][7] The most common and efficient chemical approach, which will be the focus of this guide, is the condensation reaction of urea with a 1,3-dicarbonyl compound or its synthetic equivalent.

Reaction Mechanism and Chemical Principles

The synthesis of this compound from urea proceeds via an acid-catalyzed cyclocondensation reaction. The key reactants are urea, which provides the N-C-N backbone of the pyrimidine, and a source of malonaldehyde (a 1,3-dicarbonyl compound). Due to the instability of malonaldehyde itself, a more stable precursor, 1,1,3,3-tetramethoxypropane (also known as malonaldehyde bis(dimethyl acetal)), is typically used.[2][4][8][9]

The role of the acid, typically hydrogen chloride (HCl), is multifaceted:

-

In Situ Deprotection: It catalyzes the hydrolysis of the 1,1,3,3-tetramethoxypropane acetal to generate the highly reactive malonaldehyde intermediate directly within the reaction mixture.

-

Electrophilic Activation: It protonates the carbonyl groups of the generated malonaldehyde, increasing their electrophilicity and rendering them more susceptible to nucleophilic attack by the weakly basic urea.

-

Cyclization Catalyst: It facilitates the dehydration steps required for the formation of the aromatic pyrimidine ring.

-

Product Formation: It protonates the final 2-hydroxypyrimidine product to form the stable and easily isolable hydrochloride salt.

The reaction proceeds through the following mechanistic steps:

-

Acetal Hydrolysis: Acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane yields malonaldehyde and methanol.

-

Initial Condensation: One of the amino groups of urea performs a nucleophilic attack on one of the protonated aldehyde groups of malonaldehyde, forming a hemiaminal which then dehydrates to an imine.

-

Intramolecular Cyclization: The second amino group of the urea intermediate attacks the remaining aldehyde group in an intramolecular fashion.

-

Dehydration and Aromatization: A final dehydration step from the cyclic intermediate leads to the formation of the aromatic 2-hydroxypyrimidine ring.

-

Salt Formation: The pyrimidine product is protonated by HCl to yield the final hydrochloride salt.

Reaction Mechanism: Synthesis of 2-Hydroxypyrimidine

Caption: Step-by-step workflow for the laboratory synthesis and analysis.

Purification and Analytical Characterization

The crude product obtained from this procedure is often of high purity. However, for applications requiring exacting standards, recrystallization can be performed.

-

Recrystallization: A mixed solvent system such as methanol/diethyl ether or ethanol/ethyl acetate is suitable. Dissolve the crude product in a minimum amount of hot alcohol and then add the less polar solvent until turbidity persists. Allow to cool slowly to form high-purity crystals.

Analytical Data

Confirmation of the product's identity and purity should be performed using standard analytical techniques.

| Analysis | Expected Result |

| Appearance | Light yellow to beige crystalline solid. [3][4][10] |

| Melting Point | 200-205 °C (with decomposition). [2][3] |

| Solubility | Slightly soluble in DMSO and Methanol. [2][3] |

| ¹H NMR | (DMSO-d₆): Expect peaks for the three distinct pyrimidine ring protons and a broad peak for the N-H/O-H protons. |

| ¹³C NMR | (DMSO-d₆): Expect four signals corresponding to the four unique carbon atoms in the pyrimidine ring. |

| IR Spectroscopy | (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amide), C=O stretching (~1650-1700), and C=N/C=C ring vibrations. |

| Mass Spectrometry | (ESI+): m/z = 97.04 [M+H]⁺ for the free base (C₄H₄N₂O). |

| Purity (HPLC) | ≥98% (typical for commercial grades). [11][12][13] |

Conclusion

The synthesis of this compound from urea and 1,1,3,3-tetramethoxypropane is a robust and high-yielding method for producing a key pharmaceutical intermediate. The reaction's success hinges on the acid-catalyzed in situ generation of malonaldehyde and subsequent cyclocondensation. By following the detailed protocol and adhering strictly to the outlined safety precautions, researchers can reliably produce this valuable compound. This guide provides the necessary technical foundation, from mechanistic understanding to practical execution and analysis, empowering scientists in their research and development endeavors.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Malonaldehyde bis(dimethyl acetal), 99+%. Retrieved from Cole-Parmer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGncCTISxEJ-wqSB33avWaDXmk6n947ADFrEDAv0QwrBdMHjZYeImVhZTudytCorEwshlNBw51al87u4KqgRYe2EZ_O0QghdJYNYDiuj8yCC8Xjf7GSYFBzckU-g_6CvuW2kYpsqFqHCsY4XZ4=]

- ChemicalBook. (n.d.). This compound synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ2FPxKdK07KtIM6B-10juHcCO-uQFHCduVlTCCj9LzaHrY2wowcyKViTXVrF7xGOB_ngf9bBoPjpTF4Kl5O0a503UhXOOHMpSAl3IGo2i0IeRoy8rUaF6WiulDxw7zWEdZFrbHl_1cLz3MCmTPNuLBWkhEp42DXhKsISLMR4BzuR7Saqt8w==]

- MilliporeSigma. (n.d.). Malondialdehyde-bisdimethyl-acetal - Safety Data Sheet. Retrieved from MilliporeSigma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9TO-E_OPgq0Sb02p3MCgazbrTX1xnop-Zu3yaE6AU_tGVrRcwzjfBCY2J7Waj7os8osMq8t0dgKBvD8v7ypb2gTtU6dDkNUHE4wG5FGNGdSRvt6dD_OxRpq_Zy9sFguA9M-ZGWIt9vRuc_W3DBI1WUaN7qPpJqXn430odSotj81jEFh9OwB0b1l6YAlMrTuPQgDURCUSmM28sQRmfoySj]

- Capot Chemical. (2025). MSDS of Malonaldehyde bis(diethyl acetal). Retrieved from Capot Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCHPIc5h4FuKCH8sVVGj-K6vq9TEwS4IoPgTFcu1VNXM1Xrdtb1ewPuGL-ihkWqM8LU_hl_jvifWJercCGCVHH-xCFKBEqKd1Rcs1zGjHA-tyuopiRBd4Lwv5phNuAgROY1cFJADkZRC4aD00now==]

- T3DB. (2014). TBA Malondialdehyde Standard SAFETY DATA SHEET. Retrieved from T3DB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT86_YYc_S_smIIYwGqw9sDw6Og5t1WUpszgr3yzvDg-CFhzU530zsZg_sGrWBeL4TD-vmeJt3q2arALqEO3PIY_JUtpE1dqObteCK8TP7xkdbgHFgUHvHerWoYNFxJNR-RZeuGzj3rB52TqkIZKsrR8GTOlK-GdrrgzsU0-Z60ACTpGRiPjdLd_u5F70HcqnQ]

- Merck Millipore. (n.d.). Malondialdehyde bis(dimethyl acetal) CAS 102-52-3 | 820756. Retrieved from Merck Millipore. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxJTclxGJ-ytrVGxHw85Mkovc8qDln8PJbHFoK0dyGTOT8cccZUcGlwvtNhYxlvIQYQZ39mQOxwISv9zGgVEkAGLFxBB0v3_MaQ1utazEPlqYJP9eLwRu1UoWJoRlk8kGhaDWtiZUtXQ29Hc-XB-ZCuX1JD2xA6JY-33pyqg0Ta_pzP5A2FW399POssUsKMSadppRNP_pih9A=]

- DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from DAV University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkkrAtqWpf9Yc6Eu_9pKm5NWCWYmFSbel_orX778DfLIa2YbH8ltvCsHhx7yd6xh5VxN2WtTgsq0nRUC2mEYY5BxIUJsHjPjFEVTZ9tnfNUHWsuhvRiC_-6dRUzBHRJI9Dt7qgo5BXBNGcbEQ9weavw4Q16mr_u_X09ibB]

- ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or.... Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk3L8opG3m5wTk-HOkdk1ftN1QJEkSjpuauHnX64jfY-EjEMel9YfFk0-FzwspivOOODKkZXNupQWP2vrCkWG0tULC4BFaLgaEz4tJG9apOqAntreTowozhoSnGrRL9tQi920WwJ2YHm1gEZJtNJ0BlrUxaaiCrnDoH8ZLGJdkKomXKpCFoqcgYyuCl_pP4yzbLjWXrHdV2ZBid1-Y0-YX2EcqxszcL7wu9xADwWg8Z8vwIm_tNU461QNtsc8PabwE]

- Guidechem. (2023). How to prepare 2-Hydroxyrimidine Hydrochloride - FAQ. Retrieved from Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtmSfvTSjWA_Q02QWyR9DKk1TahkgHGSS2WfCPFTwg11RRXiRMn4htEdmzdozVL5HXMzstwxaHsslANuVDxUqqo1qLw2EKxYWisNFKYkNplUBk7zIQ-ZB-uTtvlG76xkCPRM-DX2uU317a1FyVcoAwUXiC7HNzcSyzy8ePzJkxePIl2-ZT_V324Q==]

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYSKkJqZ657UDYoh-Lk1jhD9-iXnW8DsPOBkCs5TCWMYLkH7rrZoZT2mOQhSWI7pkHC7hDPpBI7niZeVHv3BEZ1V4dXljgb3JSbFwMAUecSNvdzUrnC94ii0026hzXrxnT2bDFu43x9XmmZBJXHGRKCjSmCTQyYhXtZLCOV-bdTw9GTw==]

- National Institutes of Health (NIH). (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_6hiaY1dQBDR74Qu0c0H_oJB1DPZOQOCju-SousB5kXaRmOHZfXltRyZGserzGAz1DZuLkaKIBypF4oeTIWiH-f8JtEeFoFIOaRhNbdTaSzu-ZLroyr1_6PrnZGxKrOPq657kMadp9dKVmQ==]

- YouTube. (2023). Link between Urea cycle and Pyrimidine NT synthesis - CPS 1 and 2, Orotic aciduria in Type 2 UCD. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv5GfWyMJ03mUQBfypry3q3lunGeG8y-ms0craPhMz-u6zTCZHrKb7zh0-7aJ5Wfh7Zdgeaxga97FJD8AhUEvr75Tb0LecODj3xfkmJS_Pm2idVUt_JwClu4stnD1Uc-ucOQOgQA==]

- LookChem. (n.d.). This compound. Retrieved from LookChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_j3BTPNMknNTsyt3wgaInvsSPm99PSHOXOip0iWuTqaESpEcVyRJ43ml3zGvK55y7i2U7TPLwkZjnXdmzyyuWIzm5WRcTwm8_J4e3xDEeOddtdwyFxrYhKaLM1jUuapVNMfiC2uMe33EZmEeyY5KEJiQU0mzI]

- Google Patents. (n.d.). US4620002A - 2-pyrimidyl alkanesulfonates. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.

- Wiley Online Library. (n.d.). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H). Retrieved from Wiley Online Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZMDAfMPmeFZdmPbBhK3tk1KWqU4lTBiYIP-uw7ldDH54Kn1Xnfu5UCFTt2J249RqT8ximSs3kgfQffIW3xlBjdHcFA0VOHD04i0aoZix2pzF0_JQB-hI78yFGYQ==]

- ChemicalBook. (2025). This compound | 38353-09-2. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvdV20vpMbthS8E6hjI4SvvtITF0GkhlMVrgfyTyZuHxEZmlhLEUM2xZcyWrLNzEA_pWpMZQSa5UDMKzjdztSkIJZd3hvAzuVehMUK9ztDuzEbuI6YKr_COmB_NCgE0PK1zgEN7WoYfG6DGh26koszvULig_HbA66wJ24XKZRa]

- Thermo Scientific Chemicals. (n.d.). This compound, 98% 100 g. Retrieved from Thermo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrogBgBzzcbkFejgaEjUT7dhyvIPqO1wPNlOnw1qxsdGMGZEPTbPEJQgnw_I0uNHKscRITcDbwP_xmUUkU21x7bz7W0flUrRRQePFPLFYsxqx00wkjUO_Sz4bvV6OMcCL59JmGuk8Ih9XxEY89RiQl3VrKa5G8]

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 38353-09-2. Retrieved from TCI Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWP-we_PPIDS2Uv2J6vh1lRwSiywLJUNKmUil07jTUyEOzo5PxHI693h8Lb_Iw2CeiLLMRBpJjTpInLrge02B4LUj9OCGokEcccNviQa-n3oqr-4V2jjX2UYuWX9FWWWt7m4nZ]

- Fisher Scientific. (n.d.). This compound, 98%. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pdRt5EQV3WC9QkA2tlNeczSFLw-os-k4U8dttqAkOxwvH66lG1Wy9c1f-p5ynWf9TrWoupC-TJLU23gcZhJGBIn-PPWCwAOIbBb_P-ntWslboWSoMBu31I7dsW5HuA8sOUat2oD8f8hKwCmD4PyBB_NDmATJ2UI4ls2k7pNpzDaIT3HQRSggzUrik76lNx15ANvfMs-icTpzdaXvUiSLNsQ=]

- European Patent Office. (2005). PREPARATION OF PYRIDINE DERIVATIVES USING PYRIMIDINIUM DERIVATIVES AS INTERMEDIATES. Retrieved from Googleapis.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS1MHAMV0b_9Ya_jSRRf0OJmMmlBNKUpgvrSdKDSh8vLL2qy71TqWbbm7jghcsmtt8taWuGzI1UP5O_KpPkw_AzU2iMrYmMg1w4j1noEfiorN4mVvZUg_BJrmrqpJlvq3FKipGMUSN8N-mj4WkTUDWZ5dLPwUxeSPIvbvKL3dGhi6VwSDpjf9THMnqB4g=]

- Google Patents. (n.d.). US8058474B2 - Urea derivative and process for preparing the same. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOq-gjw4diNPSDb3abeMxlqJ8nDMmwkDvvcopZLZlTwVj-HhVWssP9ctddoa8t2TSZyQ7PkmJDtivPfHRqWNA2C2QmzLAVghruKe_sLJOIaHZDzeoToBonZrsFFW7e2kpNY-pcW-Vps_Dl]

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 38353-09-2. Retrieved from SCBT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErMUyOPK3ZLdy8tF5JtpqddnKilNCQPQtQmbN5Qi72p-NNoS8FtXliOdA3Svvwkber5_R_jZ--DPzUerLBNhFuGGCUv9Y-hgVKNxkMj4BjH2D4MaXU6xEtPETIAwH6v2t_GW1g_jcjc-WnedVvwqd0k6jKFgeQOEYulBFtZg==]

- Otto Chemie Pvt. Ltd. (n.d.). This compound, 98%, COA, Certificate of Analysis, 38353-09-2, H 2741. Retrieved from Otto Chemie. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhZiZZfUVwdMEuzII9a080if3rEsCDvOoZSbjvT_Luldjyhy9bX3F8hB395vgPGRgR2855cNsF0i69HT_JkBD0UY23-xa-LqTYOsEMeHM6BdFtdgQK-BfVkEMyI5OZ312yCzxGw7kqj8j_0Qs=]

- Chemdad. (n.d.). This compound. Retrieved from Chemdad. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Vk4tnI8npo23T7v9C72G2jThGJ5t613YDxzX_CXkvCoV1IB-lTsSd5dNSbsqwFTt7anLG3uqOujdGTE0_asTUL2LUW2QANasJABEAxe5UY5FDjxK236JEte9VDfMKRl5qmnpT5xCxptc8CkPUA==]

- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKEfBL1NNqXfIuojLtZRrm2rdJLpCwTdzwtiKFNvsmU7XPtFKQzsAtGCR-aWrWHvPykBHzTCKuU4Y18JgRRZ5PzdQKcI2oOc4xA07y2Y1TyP3XOf9EZ2ZaWzc7gtqQMRfdPUz5h4IoHbo=]

- Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.

- Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmdwh1KiyEt4MZjQJDM3XQpcda6CKqtRuKtMmMt_Hwp1FrM6b29xW2MxZfs-ow2SiZFk5utpwsqF6OvXBaWxbTfq0HGEhBmUqd-DcQlXMqoAP_oS4iyWGYJP7VqUVJjK566BiIx3V2V-E=]

- Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from Asian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtkQrjtD6DIeFREcK7mSI_iUZ01VAZQOdl6ld8xG21RSbocQMJRdw4QbwpKFx_UkKCCYi0arTDxHAv6PEpkknIrouN57NuK2jA_6I7DR7ftGaqzNOPMnLT4AGKa1kn8KkN6_82pBjobM1rDOor-JlTxa_xCRE=]

- ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs7Cvd0zR6vAJiI2SNLdGY_GBvGhDViPfIdHxK9JBNHeAuVYusJK--5z9n_3QVIkYkDOQVm2pdxoTZVrkJxGYirS3lrdMs987MqjpJRAI-A42p_9-VzoM34bVYmYTz8wsHN8iM7LcLn_IMUO74_Oi9CpdwQHHR7uw0_Lea0P7PYnHDxvQV8QwT5gfZ4FKkKYhX_Gz6rx1GVnbxjWdOcazu2OJsMCKREA==]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. lookchem.com [lookchem.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 38353-09-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. davuniversity.org [davuniversity.org]

- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US4620002A - 2-pyrimidyl alkanesulfonates - Google Patents [patents.google.com]

- 10. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. This compound | 38353-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. This compound, 98% | Fisher Scientific [fishersci.ca]

- 13. This compound, 98%, COA, Certificate of Analysis, 38353-09-2, H 2741 [ottokemi.com]

Navigating the Solubility Landscape of 2-Hydroxypyrimidine Hydrochloride: A Technical Guide for Researchers

Prepared by: A Senior Application Scientist

Foreword: Understanding the "Why" Behind Solubility

In the realm of drug discovery and development, the solubility of a compound is a critical parameter that dictates its fate from the bench to the clinic. It is not merely a number on a data sheet but a complex interplay of molecular interactions. This guide provides an in-depth exploration of the solubility of 2-hydroxypyrimidine hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Our focus extends beyond a simple recitation of facts to an elucidation of the underlying chemical principles. For researchers and scientists, understanding the causality behind a compound's solubility behavior is paramount for experimental design, data interpretation, and formulation development. This document is structured to empower you with both the theoretical foundation and the practical methodologies to confidently assess and understand the solubility of this important heterocyclic compound.

The Molecule in Focus: this compound

2-Hydroxypyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for a variety of therapeutic agents.[1][2][3][4][5] The hydrochloride salt form is often utilized to improve the stability and aqueous solubility of the parent molecule. However, its solubility in organic solvents like DMSO and methanol presents a unique set of considerations.

A crucial aspect of 2-hydroxypyrimidine's chemistry is its existence in tautomeric forms: the "hydroxy" (enol) form and the "oxo" (keto) form, also known as 2-pyrimidinone. This equilibrium is sensitive to the solvent environment. In polar solvents, the keto form is often favored. This tautomerism plays a significant role in the molecule's solubility characteristics by influencing its ability to act as a hydrogen bond donor and acceptor.

The Solvents: A Tale of Two Polarities

To understand the solubility of this compound, we must first appreciate the distinct properties of DMSO and methanol.

-

Dimethyl Sulfoxide (DMSO): A powerful, highly polar aprotic solvent. Its high dielectric constant and large dipole moment make it an excellent solvent for a wide range of polar and nonpolar compounds.[6][7][8] Being aprotic, it cannot donate hydrogen bonds but is an effective hydrogen bond acceptor through its sulfoxide oxygen.

-

Methanol (MeOH): The simplest alcohol, methanol is a polar protic solvent. It can act as both a hydrogen bond donor (via its hydroxyl group) and a hydrogen bond acceptor. This dual capability allows it to form extensive hydrogen-bonding networks.

Solubility Profile: A Qualitative and Quantitative Perspective

This lack of precise data underscores the importance of robust in-house solubility determination. The "slight" solubility suggests that the dissolution process is not highly favorable, a phenomenon we will explore in the following section.

Data Summary: A Framework for In-house Determination

Given the absence of published quantitative data, the following table serves as a template for researchers to populate with their own experimentally determined values. The subsequent sections of this guide provide detailed protocols for obtaining this critical information.

| Solvent | Solubility at 25°C (mg/mL) | Molar Solubility at 25°C (mol/L) | Observations |

| DMSO | To be determined experimentally | To be determined experimentally | e.g., Clear solution, time to dissolve, etc. |

| Methanol | To be determined experimentally | To be determined experimentally | e.g., Clear solution, time to dissolve, etc. |

The "Why": Deconstructing the Molecular Interactions

The limited solubility of this compound in DMSO and methanol can be attributed to a balance of intermolecular forces.

The Role of Tautomerism and Hydrogen Bonding

As previously mentioned, 2-hydroxypyrimidine exists in a tautomeric equilibrium. The keto tautomer, 2-pyrimidinone, is stabilized in polar solvents. This form possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

-

In Methanol: Methanol can engage in hydrogen bonding with both the N-H and C=O groups of the 2-pyrimidinone tautomer. However, the energy required to break the strong self-association of methanol molecules to accommodate the solute can be significant, potentially limiting solubility.

-

In DMSO: DMSO is a strong hydrogen bond acceptor and can interact favorably with the N-H group of the 2-pyrimidinone tautomer. However, as an aprotic solvent, it cannot effectively solvate the carbonyl oxygen through hydrogen bonding in the same way a protic solvent can.

The hydrochloride salt form introduces an ionic component. While this generally enhances aqueous solubility, its effect in organic solvents is more complex. The chloride ion requires solvation, which can be accomplished by the polar environments of both DMSO and methanol.

Caption: Intermolecular interactions governing solubility.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides a detailed, self-validating protocol for determining the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is the gold standard for this purpose.

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium concentration of a compound in a solvent after a prolonged incubation period with an excess of the solid compound.

Principle: A supersaturated solution is created by adding an excess of the solid solute to the solvent. The mixture is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the supernatant is then determined.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Anhydrous Methanol

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and appropriate glassware for standard preparation

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to separate vials for each solvent (DMSO and methanol). A good starting point is to add approximately 10-20 mg of the compound to 2 mL of solvent. The key is to have undissolved solid remaining at the end of the experiment.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 150 rpm).

-

Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm that excess solid is still present in each vial.

-

Allow the vials to stand undisturbed for at least 1 hour to allow the solid to settle.

-

Carefully draw a sample of the supernatant using a micropipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Quantification:

-

HPLC-UV Method (Recommended):

-

Prepare a series of calibration standards of this compound of known concentrations in the respective solvent (DMSO or methanol).

-

Analyze the filtered samples and the calibration standards by HPLC. A C18 column is a common starting point for reversed-phase chromatography. The mobile phase composition will need to be optimized.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the dissolved compound in the filtered samples using the calibration curve.

-

-

UV-Vis Spectrophotometry Method (Alternative):

-

If the compound has a distinct UV absorbance profile and no interfering substances are present, this method can be used.

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in each solvent.

-

Prepare calibration standards and measure their absorbance at λ_max.

-

Create a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the appropriately diluted filtered samples and determine the concentration from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in mg/mL and mol/L.

-

Report the temperature at which the measurement was made.

-

Note any relevant observations.

-

Caption: Workflow for thermodynamic solubility determination.

Concluding Remarks for the Practicing Scientist

The "slight" solubility of this compound in DMSO and methanol is a reflection of the intricate balance of intermolecular forces, heavily influenced by the compound's tautomeric nature and the distinct properties of these polar solvents. While publicly available quantitative data is scarce, this guide provides the theoretical framework and a robust experimental protocol to empower researchers to determine this critical parameter in their own laboratories. A thorough understanding of the "why" behind solubility, coupled with rigorous experimental technique, is essential for advancing research and development involving this and other important heterocyclic compounds.

References

- Fisher Scientific. (n.d.). This compound, 98%.

- PubChem. (n.d.). Dimethyl Sulfoxide.

- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Al-Obaidi, H., & Al-Shammari, A. M. (2015). In vitro solubility assays in drug discovery. European Journal of Pharmaceutical Sciences, 77, 143-153.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 38353-09-2 [chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. 2-羟基嘧啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. researchgate.net [researchgate.net]

- 9. 38353-09-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic data (NMR, IR) of 2-Hydroxypyrimidine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxypyrimidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 38353-09-2), a pivotal heterocyclic compound in synthetic and medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights for the structural elucidation of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy, focusing on the interpretation of spectral data in the context of the compound's inherent tautomerism. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality spectroscopic data for pyrimidine derivatives.

Molecular Structure and Prototropic Tautomerism

This compound, with the molecular formula C₄H₅ClN₂O, exists primarily as the 2(1H)-Pyrimidinone hydrochloride tautomer.[1] This keto-enol tautomerism is a fundamental characteristic of hydroxypyrimidines and profoundly influences their spectroscopic properties. The equilibrium between the hydroxy (enol) form and the more stable keto (amide) form is often solvent and temperature-dependent, but the keto form typically predominates, especially in polar solvents and the solid state.[2][3] This preference is critical for accurate spectral assignment, as the presence of a carbonyl group and N-H bonds in the keto tautomer gives rise to distinct spectroscopic signatures.

Caption: Keto-enol tautomerism of 2-hydroxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the proton and carbon framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

The choice of solvent is critical for obtaining high-quality NMR data, especially for a hydrochloride salt. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar salt and its residual water peak does not obscure key signals. Furthermore, its ability to form hydrogen bonds allows for the observation of exchangeable protons (N-H, O-H) which might otherwise be broadened or exchanged away in solvents like D₂O.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire several hundred to a few thousand scans, depending on the concentration, using proton decoupling.

-

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound in DMSO-d₆ displays characteristic signals for the pyrimidine ring protons.[4] The protonation of the ring nitrogen deshields the adjacent protons, shifting them downfield.

-

δ ~12.0 ppm (singlet, broad, 1H): This very broad signal is characteristic of the acidic N-H proton of the amide in the keto tautomer. Its broadness is due to chemical exchange and quadrupolar coupling with the adjacent nitrogen.

-

δ 8.84 ppm (doublet, 2H): This signal corresponds to the two equivalent protons at the C4 and C6 positions (H-4/H-6). They are deshielded by the adjacent electronegative nitrogen atoms. They appear as a doublet due to coupling with the H-5 proton.

-

δ 6.90 ppm (triplet, 1H): This upfield signal corresponds to the proton at the C5 position (H-5). It appears as a triplet due to coupling with the two adjacent H-4 and H-6 protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | broad singlet | 1H | N-H |

| 8.839 | doublet | 2H | H-4, H-6 |

| 6.900 | triplet | 1H | H-5 |

Data acquired in DMSO-d₆ at 400 MHz.[4]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. While specific experimental data for the hydrochloride salt is not as readily available, the chemical shifts can be reliably predicted based on the dominant keto tautomer and data from similar pyrimidine structures.[5] The presence of the carbonyl group and the two ring nitrogens are the dominant factors influencing the chemical shifts.

-

δ ~160-165 ppm: This downfield signal is assigned to the C2 carbon, which is present as a carbonyl group (C=O) in the keto tautomer. This is a key indicator of the predominant tautomeric form.

-

δ ~150-155 ppm: The C4 and C6 carbons are expected in this region. They are significantly deshielded due to their direct attachment to the electronegative nitrogen atoms.

-

δ ~115-120 ppm: The C5 carbon is expected to be the most upfield of the ring carbons, consistent with its position relative to the heteroatoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 162.5 | C2 | Carbonyl carbon in an amide-like system. |

| 153.0 | C4, C6 | Deshielded by adjacent nitrogen atoms. |

| 117.5 | C5 | Shielded relative to other ring carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule. For this compound, the IR spectrum provides direct evidence for the keto tautomer's key structural features.[6][7]

Experimental Protocol: IR Sample Preparation (KBr Pellet)

The potassium bromide (KBr) pellet method is a robust technique for acquiring high-quality IR spectra of solid samples. It minimizes scattering and produces sharp, well-defined absorption bands.

Step-by-Step Methodology:

-

Grinding: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle.

-

Pellet Pressing: Transfer the finely ground powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder.

-

Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Collect the sample spectrum, typically in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

IR Spectral Analysis

The IR spectrum is dominated by absorptions corresponding to the N-H, C-H, C=O, and pyrimidine ring vibrations.

-

3300-2500 cm⁻¹ (broad): This very broad and strong absorption region is characteristic of N-H stretching in a hydrogen-bonded system, typical for amides and hydrochloride salts. The O-H stretch of any minor enol tautomer would also appear here.

-

~3100-3000 cm⁻¹ (medium): These bands correspond to the aromatic C-H stretching vibrations of the pyrimidine ring.

-

~1680-1650 cm⁻¹ (strong): A strong, sharp band in this region is indicative of the C=O stretching vibration (amide I band).[7][8] This is one of the most compelling pieces of evidence for the predominance of the keto tautomer.

-

~1600-1400 cm⁻¹ (multiple bands): This region contains several bands corresponding to the C=C and C=N stretching vibrations of the pyrimidine ring.

-

Below 1000 cm⁻¹: This fingerprint region contains various C-H bending and ring deformation modes.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Strong, Broad | N-H and O-H stretching (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| ~1670 | Strong | C=O stretching (Amide I) |

| 1600-1400 | Medium-Strong | C=N and C=C ring stretching |

| ~900-700 | Medium-Strong | C-H out-of-plane bending |

Integrated Spectroscopic Analysis Workflow

Effective structural elucidation relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the identity and purity of this compound.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a clear example of how fundamental principles can be applied to elucidate the structure of a complex heterocyclic molecule. The ¹H NMR spectrum precisely defines the proton arrangement on the pyrimidine ring, while the ¹³C NMR spectrum maps the carbon framework. Crucially, IR spectroscopy provides definitive evidence for the predominance of the 2(1H)-pyrimidinone (keto) tautomer through the observation of a strong carbonyl absorption. By integrating these techniques, researchers can confidently verify the structure, purity, and tautomeric form of this important chemical entity, ensuring the integrity of their subsequent research and development activities.

References

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo. [Link]

- Uno, T., Machida, K., & Hanai, K. (1972). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 20(4), 651-658. [Link]

- Patel, K., et al. (2013). IR, NMR spectral data of pyrimidine derivatives.

- FT-IR data of pyrimidine derivatives compounds. (2025).

- Kumar Sharma, P. (2017). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.

- Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7032. [Link]

- Ribeiro da Silva, M. A., & Santos, L. M. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-74. [Link]

Sources

- 1. 2-Hydroxypyrimidine 98 38353-09-2 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound(38353-09-2) 1H NMR spectrum [chemicalbook.com]

- 5. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Tautomerism of 2-Hydroxypyrimidine hydrochloride

An In-Depth Technical Guide to the Tautomerism of 2-Hydroxypyrimidine Hydrochloride

Executive Summary

Pivotal to the fields of medicinal chemistry and materials science, the study of tautomerism reveals the chameleon-like nature of molecules, which can exist in multiple, readily interconvertible structural forms. 2-Hydroxypyrimidine, a foundational heterocyclic compound, is a classic exemplar of this phenomenon. In its hydrochloride salt form, the tautomeric equilibrium is further influenced by protonation, creating a complex interplay of factors that dictate its physicochemical properties and biological activity. This guide provides a comprehensive exploration of the lactam-lactim tautomerism of this compound, detailing the theoretical underpinnings, rigorous experimental protocols for characterization, and the profound implications for drug development and scientific research.

The Bedrock of Tautomerism in Pyrimidine Systems

The Essence of Prototropic Tautomerism

Tautomerism describes the dynamic equilibrium between two or more structural isomers that are easily interconvertible, most commonly through the migration of a proton—a process known as prototropy.[1] Unlike resonance structures, tautomers are distinct chemical species with different arrangements of both atoms and electrons, which can be individually identified under the right conditions. This dynamic state is critical, as the different tautomers of a single compound can possess varied molecular geometries, dipole moments, hydrogen bonding capabilities, and acidities.[1]

The Lactam-Lactim Equilibrium: A Heterocyclic Hallmark

In nitrogen-containing heterocyclic compounds like pyrimidines and pyridines, the most significant form of tautomerism is the lactam-lactim equilibrium.[2][3]

-

The lactim (or enol) form contains a hydroxyl (-OH) group adjacent to a ring nitrogen, retaining full aromaticity within the heterocyclic ring.

-

The lactam (or keto) form is characterized by a carbonyl group (C=O) and an N-H bond within the ring, which often disrupts the cyclic delocalization to some extent.[1][4]

For the analogous 2-hydroxypyridine, this equilibrium is delicately balanced, with non-polar solvents favoring the aromatic lactim form and polar solvents stabilizing the more polar lactam tautomer.[5][6]

The Critical Influence of the Hydrochloride Salt

The subject of this guide, this compound, introduces an additional layer of complexity. The presence of hydrochloric acid ensures that the pyrimidine ring is protonated. This protonation, occurring at one of the basic ring nitrogen atoms, creates a cationic species. The positive charge's location and its electronic interplay with the tautomerizing system fundamentally alter the relative stabilities of the lactam and lactim forms compared to their neutral counterparts. Understanding which nitrogen is protonated and how this charge is delocalized is key to predicting the dominant tautomeric structure.

The Tautomeric Landscape of Protonated 2-Hydroxypyrimidine

The equilibrium for this compound is between the protonated lactim (2-hydroxy-pyrimidinium) and the protonated lactam (2-oxo-1,2-dihydropyrimidinium) forms.

Caption: The lactam-lactim tautomeric equilibrium in protonated 2-hydroxypyrimidine.

Factors Governing the Equilibrium

The predominance of one tautomer over the other is not fixed; it is a function of its environment.

-

Solvent Polarity : This is a primary determinant. The lactam tautomer, with its carbonyl group, is significantly more polar than the lactim form. Consequently, polar solvents (e.g., water, methanol, DMSO) preferentially solvate and stabilize the lactam tautomer through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor.[1][5][6] Conversely, non-polar solvents (e.g., cyclohexane, chloroform) favor the less polar, aromatic lactim tautomer.[5]

-